Cas no 6796-27-6 (4-propylheptanoic acid)

4-propylheptanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-propylheptanoic acid
- 6796-27-6
- EN300-1849400
- 4-n-propyl-heptanoic acid
- G64607
- 4-Propylheptansaure
- MFCD20639031
- SCHEMBL6690683
-
- インチ: 1S/C10H20O2/c1-3-5-9(6-4-2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
- InChIKey: KEVIAJOKJAAXQZ-UHFFFAOYSA-N
- ほほえんだ: OC(CCC(CCC)CCC)=O
計算された属性
- せいみつぶんしりょう: 172.146329876g/mol
- どういたいしつりょう: 172.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 115
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 37.3Ų
4-propylheptanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01393106-5g |
4-Propylheptanoic acid |
6796-27-6 | 98% | 5g |
¥15540.0 | 2024-04-18 | |
Enamine | EN300-1849400-0.25g |
4-propylheptanoic acid |
6796-27-6 | 0.25g |
$670.0 | 2023-06-03 | ||
Enamine | EN300-1849400-1.0g |
4-propylheptanoic acid |
6796-27-6 | 1g |
$728.0 | 2023-06-03 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160265-250mg |
4-propylheptanoic acid |
6796-27-6 | 98% | 250mg |
¥2171 | 2023-09-08 | |
1PlusChem | 1P020N9Z-5g |
4-Propylheptanoic acid |
6796-27-6 | 98% | 5g |
$2308.00 | 2024-04-22 | |
1PlusChem | 1P020N9Z-100mg |
4-Propylheptanoic acid |
6796-27-6 | 98% | 100mg |
$159.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2039151-250mg |
4-Propylheptanoic acid |
6796-27-6 | 250mg |
¥2303.00 | 2024-05-04 | ||
1PlusChem | 1P020N9Z-1g |
4-Propylheptanoic acid |
6796-27-6 | 98% | 1g |
$674.00 | 2024-04-22 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R160265-100mg |
4-propylheptanoic acid |
6796-27-6 | 98% | 100mg |
¥1278 | 2023-09-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01393106-100mg |
4-Propylheptanoic acid |
6796-27-6 | 98% | 100mg |
¥968.0 | 2024-04-18 |
4-propylheptanoic acid 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
4-propylheptanoic acidに関する追加情報
Introduction to 4-propylheptanoic acid (CAS No. 6796-27-6)
4-propylheptanoic acid, with the chemical formula C11H22O2, is a medium-chain carboxylic acid that has garnered significant attention in the field of pharmaceutical research and biochemical studies. This compound, identified by its CAS number 6796-27-6, is characterized by a straight-chain structure with a propyl group attached to the fourth carbon of the heptanoic acid backbone. Its unique molecular architecture makes it a valuable candidate for various applications, ranging from drug development to biochemical assays.
The significance of 4-propylheptanoic acid lies in its potential biological activities and its role as a synthetic intermediate. Recent studies have highlighted its utility in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. The compound's structural features, including its medium-chain length and the presence of a propyl substituent, contribute to its favorable pharmacokinetic properties, such as improved solubility and bioavailability.
In the realm of drug discovery, 4-propylheptanoic acid has been explored for its potential role in modulating various biological pathways. For instance, research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. These findings are particularly intriguing given the increasing demand for alternative treatments that target chronic inflammatory conditions without the side effects associated with traditional NSAIDs.
Moreover, the chemical properties of 4-propylheptanoic acid make it an excellent candidate for use in biochemical assays and as a reference standard. Its well-defined structure and stability under various conditions ensure that it can be reliably used in laboratory settings for studying enzyme kinetics, receptor binding interactions, and metabolic pathways. This has made it a valuable tool for researchers aiming to elucidate the mechanisms underlying various diseases.
Recent advancements in synthetic chemistry have also opened new avenues for exploring the applications of 4-propylheptanoic acid. Techniques such as catalytic hydrogenation and esterification have been employed to modify its structure, leading to the synthesis of novel analogs with enhanced biological activity. These derivatives are being tested in preclinical studies to evaluate their potential as lead compounds for new drugs.
The role of 4-propylheptanoic acid in drug development is further underscored by its incorporation into complex molecular frameworks. For example, it has been used as a building block in the synthesis of peptide mimetics and non-peptide ligands that target specific receptors involved in disease pathways. Such applications highlight its versatility and importance in medicinal chemistry.
From a biochemical perspective, 4-propylheptanoic acid has been studied for its effects on lipid metabolism and energy homeostasis. Research suggests that this compound may influence the activity of key enzymes involved in fatty acid oxidation and synthesis. These findings are particularly relevant given the growing interest in targeting metabolic disorders such as obesity and type 2 diabetes.
The industrial significance of 4-propylheptanoic acid cannot be overstated. Its synthesis on an industrial scale has been optimized to ensure high yield and purity, making it accessible for large-scale applications. This has facilitated its use in various industries, including pharmaceuticals, cosmetics, and specialty chemicals. The compound's compatibility with other reagents and its stability under storage conditions further enhance its industrial appeal.
In conclusion, 4-propylheptanoic acid (CAS No. 6796-27-6) is a multifaceted compound with diverse applications in pharmaceutical research and industrial chemistry. Its unique structural features and favorable biological properties make it a valuable asset in drug development and biochemical studies. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
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